molecular formula C12H20N4O5 B12897559 Pro-Gln-Gly CAS No. 17662-47-4

Pro-Gln-Gly

Cat. No.: B12897559
CAS No.: 17662-47-4
M. Wt: 300.31 g/mol
InChI Key: ZPPVJIJMIKTERM-YUMQZZPRSA-N
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Description

Pro-Gln-Gly, also known as Proline-Glutamine-Glycine, is a tripeptide composed of the amino acids proline, glutamine, and glycine. This compound is of significant interest in various fields of scientific research due to its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pro-Gln-Gly can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly used, where each amino acid is protected by an Fmoc group that is removed before the next amino acid is added . The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms such as Escherichia coli, which then produce the peptide through fermentation. The peptide is subsequently purified using techniques like affinity chromatography .

Chemical Reactions Analysis

Types of Reactions

Pro-Gln-Gly can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly proline and glutamine.

    Reduction: Reduction reactions can affect the peptide bonds and side chains.

    Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are commonly used.

    Substitution: Amino acid substitution can be achieved using specific enzymes or chemical reagents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of proline can lead to the formation of hydroxyproline, while substitution reactions can yield various peptide analogs .

Scientific Research Applications

Pro-Gln-Gly has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pro-Gln-Gly involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes and receptors, modulating their activity. In the context of wound healing, this compound may promote cell proliferation and migration by activating signaling pathways such as the PI3K/Akt pathway .

Properties

CAS No.

17662-47-4

Molecular Formula

C12H20N4O5

Molecular Weight

300.31 g/mol

IUPAC Name

2-[[(2S)-5-amino-5-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid

InChI

InChI=1S/C12H20N4O5/c13-9(17)4-3-8(11(20)15-6-10(18)19)16-12(21)7-2-1-5-14-7/h7-8,14H,1-6H2,(H2,13,17)(H,15,20)(H,16,21)(H,18,19)/t7-,8-/m0/s1

InChI Key

ZPPVJIJMIKTERM-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O

Origin of Product

United States

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